(2-Ethoxypropyl)benzene
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Overview
Description
2-Ethoxypropylbenzene is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where an ethoxypropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxypropylbenzene can be synthesized through the alkylation of benzene with 2-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-ethoxypropylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: 2-Ethoxypropylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethoxypropylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common for 2-ethoxypropylbenzene. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropylcyclohexane.
Substitution: Nitro-2-ethoxypropylbenzene.
Scientific Research Applications
2-Ethoxypropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-ethoxypropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethoxypropyl group can activate the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the substituent.
Comparison with Similar Compounds
Ethylbenzene: Similar structure but lacks the ethoxy group.
Propylbenzene: Similar structure but lacks the ethoxy group.
2-Methoxypropylbenzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxypropylbenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other alkylbenzenes and useful in specific chemical syntheses and applications.
Properties
CAS No. |
17953-97-8 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-ethoxypropylbenzene |
InChI |
InChI=1S/C11H16O/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
KLGHJDHDVMDMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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